molecular formula C6H3Cl2I B1295236 1,4-Dichloro-2-iodobenzene CAS No. 29682-41-5

1,4-Dichloro-2-iodobenzene

Cat. No.: B1295236
CAS No.: 29682-41-5
M. Wt: 272.89 g/mol
InChI Key: SBHVNORGKIPGCL-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-iodobenzene is an organic compound with the molecular formula C₆H₃Cl₂I. It is a colorless to light yellow crystalline solid with a distinctive odor. This compound is part of the halogenated benzene family and is known for its medium to high volatility. It is soluble in organic solvents such as benzene and carbon disulfide but not readily soluble in water .

Preparation Methods

1,4-Dichloro-2-iodobenzene can be synthesized through several methods. One common synthetic route involves the reaction of 2-iodo-1,4-dinitrobenzene with hydrochloric acid in the presence of acetic acid. The specific preparation steps include nitro reduction, acetic acid rearrangement, and chlorination .

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced equipment and controlled environments is crucial to manage the reactivity of the halogenated intermediates and to ensure safety.

Chemical Reactions Analysis

1,4-Dichloro-2-iodobenzene undergoes various types of chemical reactions, including:

Scientific Research Applications

1,4-Dichloro-2-iodobenzene has several applications in scientific research:

Comparison with Similar Compounds

1,4-Dichloro-2-iodobenzene can be compared with other halogenated benzenes, such as:

The uniqueness of this compound lies in its dual halogenation, which provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1,4-dichloro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2I/c7-4-1-2-5(8)6(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHVNORGKIPGCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183840
Record name 1,4-Dichloro-2-iodobenzene
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Molecular Weight

272.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Melting point = 22 deg C; [ChemIDplus] Liquid; mp = 20-21 deg C; [Alfa Aesar MSDS]
Record name 1,4-Dichloro-2-iodobenzene
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CAS No.

29682-41-5
Record name 1,4-Dichloro-2-iodobenzene
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Record name 1,4-Dichloro-2-iodobenzene
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Record name 1,4-Dichloro-2-iodobenzene
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Record name 1,4-dichloro-2-iodobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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